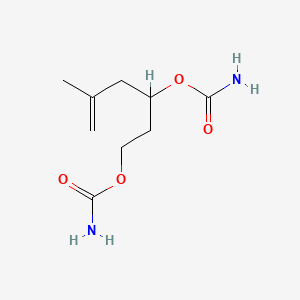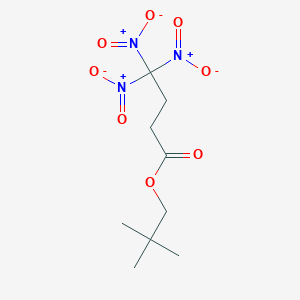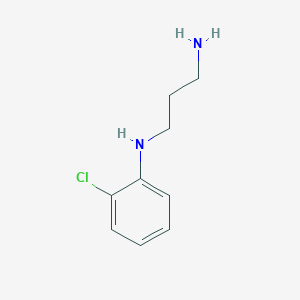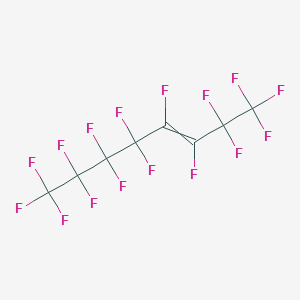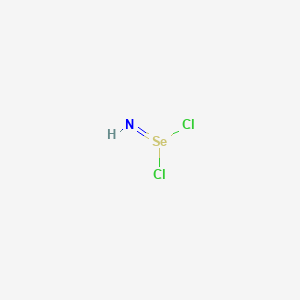
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of six fluorine atoms, which impart significant stability and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol typically involves the reaction of hexafluoroacetone with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroperoxide product. The general reaction can be represented as follows:
CF3COCF3+H2O2→CF3C(OH)(OOH)CF3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexafluoroacetone or hexafluoroisopropanol.
Reduction: Formation of hexafluoroisopropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol involves its ability to participate in redox reactions. The hydroperoxide group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to oxidative modifications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but lacking the hydroperoxide group.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis.
Trifluoroacetic acid: A commonly used fluorinated reagent in organic chemistry.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol is unique due to the presence of both fluorine atoms and a hydroperoxide group. This combination imparts distinct reactivity and stability, making it valuable for specific applications that require both oxidative and fluorinated properties.
Properties
CAS No. |
32751-01-2 |
|---|---|
Molecular Formula |
C3H2F6O3 |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-hydroperoxypropan-2-ol |
InChI |
InChI=1S/C3H2F6O3/c4-2(5,6)1(10,12-11)3(7,8)9/h10-11H |
InChI Key |
HIQGIIMAEPEBRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
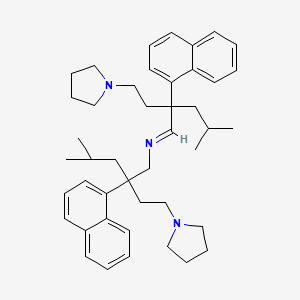
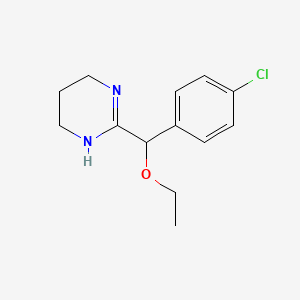
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
